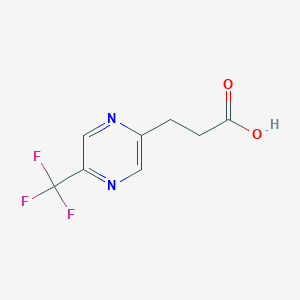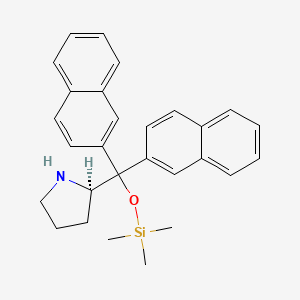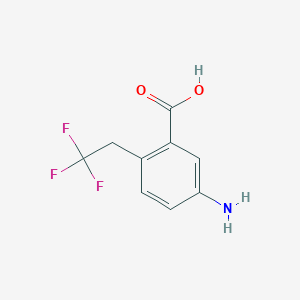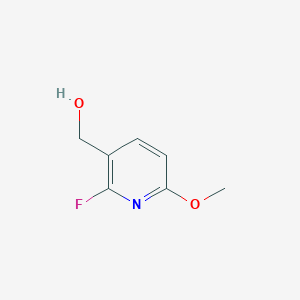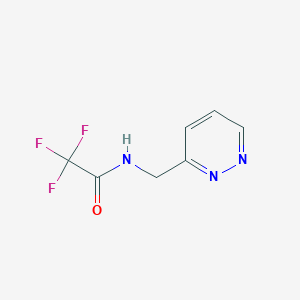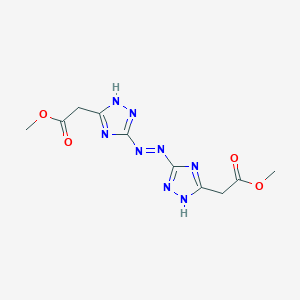![molecular formula C11H8ClN3 B12967878 4-Chloro-7-methylpyrazolo[1,5-a]quinoxaline](/img/structure/B12967878.png)
4-Chloro-7-methylpyrazolo[1,5-a]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-7-methylpyrazolo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the class of pyrazoloquinoxalines This compound is characterized by a fused ring system consisting of a pyrazole ring and a quinoxaline ring The presence of a chlorine atom at the 4th position and a methyl group at the 7th position further defines its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methylpyrazolo[1,5-a]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-1,2-phenylenediamine with 3-methyl-1H-pyrazole-5-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazoloquinoxaline ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-7-methylpyrazolo[1,5-a]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydro derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Oxidation Products: Quinoxaline N-oxides.
Reduction Products: Dihydro derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
4-Chloro-7-methylpyrazolo[1,5-a]quinoxaline has found applications in several scientific research areas:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anticancer and antimicrobial properties.
Materials Science: It is used in the synthesis of organic semiconductors and fluorescent materials due to its unique electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential as a drug candidate.
Chemical Sensors: Its fluorescence properties make it a candidate for use in chemical sensors and imaging applications.
Wirkmechanismus
The mechanism of action of 4-Chloro-7-methylpyrazolo[1,5-a]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, its ability to intercalate into DNA can disrupt DNA replication and transcription processes, leading to its potential anticancer effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-7-methylpyrazolo[1,5-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a quinoxaline ring.
4-Chloro-7-methylpyrazolo[1,5-a]triazine: Contains a triazine ring, offering different electronic properties.
7-Methylpyrazolo[1,5-a]quinoxaline: Lacks the chlorine atom at the 4th position, affecting its reactivity and applications.
Uniqueness
4-Chloro-7-methylpyrazolo[1,5-a]quinoxaline is unique due to the presence of both a chlorine atom and a methyl group, which influence its chemical reactivity and biological activity. The combination of these substituents provides a distinct electronic environment that can be exploited in various applications, making it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C11H8ClN3 |
|---|---|
Molekulargewicht |
217.65 g/mol |
IUPAC-Name |
4-chloro-7-methylpyrazolo[1,5-a]quinoxaline |
InChI |
InChI=1S/C11H8ClN3/c1-7-2-3-9-8(6-7)14-11(12)10-4-5-13-15(9)10/h2-6H,1H3 |
InChI-Schlüssel |
OHUVKQRMFBJSEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N3C(=CC=N3)C(=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


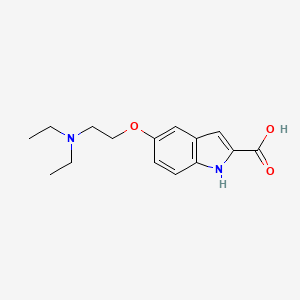
![2-(4'-(tert-Butyl)-[1,1'-biphenyl]-4-yl)-2-oxoacetaldehyde](/img/structure/B12967806.png)



